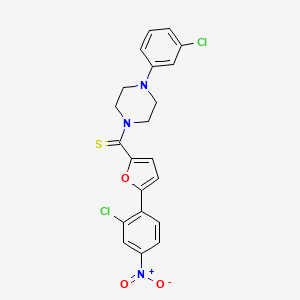
(5-(2-Chlor-4-nitrophenyl)furan-2-yl)(4-(3-chlorphenyl)piperazin-1-yl)methanthion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(2-Chloro-4-nitrophenyl)furan-2-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanethione is a useful research compound. Its molecular formula is C21H17Cl2N3O3S and its molecular weight is 462.35. The purity is usually 95%.
BenchChem offers high-quality (5-(2-Chloro-4-nitrophenyl)furan-2-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanethione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(2-Chloro-4-nitrophenyl)furan-2-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanethione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate, die eine ähnliche Struktur wie die fragliche Verbindung aufweisen, haben sich als antiviral wirksam erwiesen . Beispielsweise haben 6-Amino-4-substituierte Alkyl-1H-indol-2-substituierte Carboxylatderivate eine inhibitorische Aktivität gegen Influenza A gezeigt .
Entzündungshemmende Eigenschaften
Indolderivate haben sich auch als entzündungshemmend erwiesen . Dies deutet darauf hin, dass “(5-(2-Chlor-4-nitrophenyl)furan-2-yl)(4-(3-chlorphenyl)piperazin-1-yl)methanthion” möglicherweise auch antiinflammatorische Anwendungen haben könnte.
Antikrebsmittel
Chalkone, die strukturell der fraglichen Verbindung ähneln, haben sich als Antikrebsmittel erwiesen . Dies deutet darauf hin, dass die Verbindung möglicherweise in der Krebsforschung oder -behandlung eingesetzt werden könnte.
Antioxidative Eigenschaften
Indolderivate haben sich als antioxidativ erwiesen . Dies deutet darauf hin, dass die Verbindung möglicherweise in der Forschung im Zusammenhang mit oxidativem Stress und damit verbundenen Krankheiten eingesetzt werden könnte.
Antibakterielle Eigenschaften
Indolderivate haben sich als antimikrobiell erwiesen . Dies deutet darauf hin, dass die Verbindung möglicherweise in der Forschung im Zusammenhang mit bakteriellen Infektionen eingesetzt werden könnte.
Anti-Virulenz-Verbindungen, die auf die Eisenaufnahme in Mykobakterien abzielen
Furan-basierte Inhibitoren wurden als Anti-Virulenz-Verbindungen identifiziert, die auf die Eisenaufnahme in Mykobakterien abzielen . Aufgrund der Furanstruktur in der Verbindung könnte sie potenzielle Anwendungen in diesem Bereich haben.
Eigenschaften
IUPAC Name |
[5-(2-chloro-4-nitrophenyl)furan-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O3S/c22-14-2-1-3-15(12-14)24-8-10-25(11-9-24)21(30)20-7-6-19(29-20)17-5-4-16(26(27)28)13-18(17)23/h1-7,12-13H,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJKISYMBASXNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
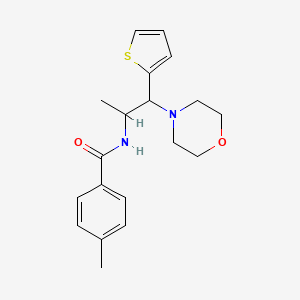
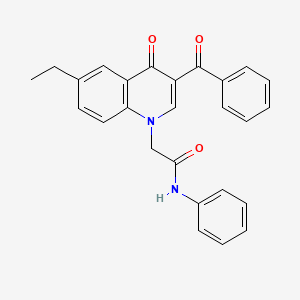

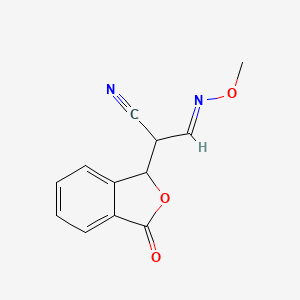
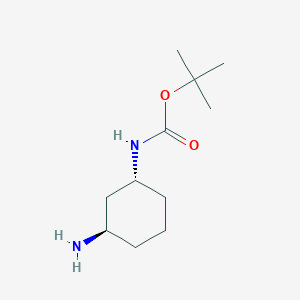
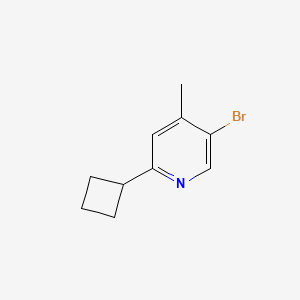

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide](/img/structure/B2404257.png)
![N-[3-[2-acetyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2404258.png)
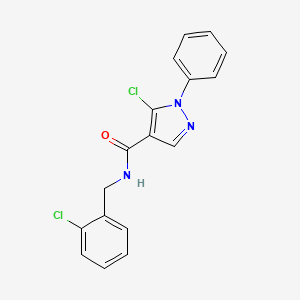
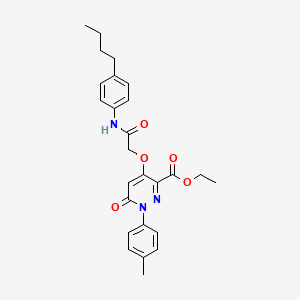
![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(4-methylpyrazol-1-yl)methanone](/img/structure/B2404262.png)
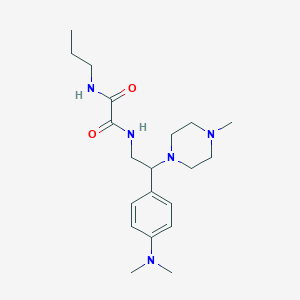
![4-chloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2404265.png)
